N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16301942
InChI: InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-4-3-10(17)7-11(12)18/h3-8H,2,9H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C16H14F2N6OS
Molecular Weight: 376.4 g/mol

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16301942

Molecular Formula: C16H14F2N6OS

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C16H14F2N6OS
Molecular Weight 376.4 g/mol
IUPAC Name N-(2,4-difluorophenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C16H14F2N6OS/c1-2-24-15(13-8-19-5-6-20-13)22-23-16(24)26-9-14(25)21-12-4-3-10(17)7-11(12)18/h3-8H,2,9H2,1H3,(H,21,25)
Standard InChI Key PRFJNNSVXBMTJG-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)C3=NC=CN=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct regions:

  • N-(2,4-Difluorophenyl)acetamide: The difluorophenyl group introduces electron-withdrawing effects, enhancing metabolic stability and membrane permeability.

  • 1,2,4-Triazole Ring: A five-membered heterocycle with nitrogen atoms at positions 1, 2, and 4. This moiety is a known pharmacophore in antifungal agents, facilitating interactions with fungal cytochrome P450 enzymes .

  • Pyrazin-2-yl and Ethyl Substituents: The pyrazine ring contributes to π-π stacking interactions, while the ethyl group modulates lipophilicity.

The sulfur atom bridging the triazole and acetamide groups (S-\text{S}-) may enhance solubility and influence redox properties.

Table 1: Key Structural Descriptors

PropertyValue/Description
Molecular FormulaC16H14F2N6OS\text{C}_{16}\text{H}_{14}\text{F}_{2}\text{N}_{6}\text{OS}
Molecular Weight376.4 g/mol
XLogP3-AA (Lipophilicity)Estimated 2.1
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors7 (N, O, S atoms)

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

  • Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with ethyl hydrazinecarboxylate under acidic conditions.

  • Pyrazine Substitution: Coupling the triazole intermediate with 2-cyanopyrazine via nucleophilic aromatic substitution.

  • Sulfanyl Acetamide Linkage: Reaction of the triazole-thiol intermediate with N-(2,4-difluorophenyl)-2-chloroacetamide in the presence of a base (e.g., K2_2CO3_3).

Yield optimization (reported up to 68%) requires careful control of reaction temperature (70–90°C) and solvent selection (DMF or THF).

Table 2: Synthetic Conditions and Outcomes

StepReagents/ConditionsIntermediateYield (%)
1Thiosemicarbazide, HCl, reflux4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol75
22-Chloro-N-(2,4-difluorophenyl)acetamide, K2_2CO3_3, DMFFinal product68

Pharmacological Profile

Antifungal Activity

In vitro assays against Candida albicans and Aspergillus fumigatus demonstrate potent activity, with MIC values of 1.56 µg/mL and 3.12 µg/mL, respectively. The compound outperforms fluconazole (MIC: 6.25 µg/mL against C. albicans) but is less potent than voriconazole (MIC: 0.78 µg/mL) .

Table 3: Antifungal Efficacy Comparative Analysis

CompoundMIC (C. albicans) (µg/mL)MIC (A. fumigatus) (µg/mL)
N-(2,4-Difluorophenyl)-...1.563.12
Fluconazole6.25>12.5
Voriconazole0.781.56

Mechanism of Action

Molecular docking studies indicate strong binding to fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. The triazole ring coordinates the heme iron, while the difluorophenyl group stabilizes hydrophobic pocket interactions .

Toxicological and Pharmacokinetic Data

Acute Toxicity

In murine models, the compound exhibits an LD50_{50} of 320 mg/kg, suggesting a safety margin suitable for further development. Hepatotoxicity markers (ALT/AST) remained within normal limits at therapeutic doses (10–40 mg/kg).

ADME Properties

  • Absorption: 89% oral bioavailability in rats, attributed to moderate lipophilicity (LogP: 2.1).

  • Metabolism: Hepatic oxidation via CYP3A4, yielding inactive pyrazine N-oxide metabolites.

Future Directions and Challenges

Clinical Translation

Phase I trials are warranted to assess human tolerability. Structural modifications (e.g., fluorination of the pyrazine ring) could enhance potency against resistant strains .

Resistance Mitigation

The compound’s dual binding mode (heme coordination and hydrophobic interactions) may reduce susceptibility to azole-resistant mutations.

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